6-Iodo-2-phenylisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10INO |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
6-iodo-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10INO/c15-11-7-6-10-9-16(14(17)13(10)8-11)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
VJIFPFXFGFCDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Significance of Isoindolinone Scaffolds in Organic Synthesis and Chemical Research
The isoindolinone scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrolidine (B122466) ring, is a privileged motif in organic and medicinal chemistry. ontosight.ainih.gov This structural framework is present in a wide array of naturally occurring compounds and synthetic molecules that exhibit diverse and potent biological activities. nih.govoncowitan.com The inherent versatility of the isoindolinone core allows for modifications at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the resulting derivatives. ontosight.ai This adaptability has led to the development of isoindolinone-based compounds with applications as antipsychotics, anti-inflammatory agents, and even anticancer therapeutics. ontosight.airesearchgate.net
The synthesis of isoindolinones has been a focal point of extensive research, with numerous methods being developed to construct this important heterocyclic system. rsc.orgresearchgate.net These synthetic strategies often involve transition metal-catalyzed reactions, C-H functionalization, and cyclization reactions, highlighting the importance of this scaffold in the advancement of synthetic methodologies. rsc.orgresearchgate.net The continuous exploration of new routes to isoindolinones underscores their enduring relevance in the quest for novel bioactive molecules. rsc.org
The Role of Halogenated Heterocycles in Advanced Organic Transformations and Precursor Development
Halogenated heterocycles are indispensable tools in modern organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. acs.orgthieme-connect.de The carbon-halogen bond serves as a versatile handle for the introduction of various functional groups, enabling the construction of complex molecular architectures. researchgate.net Among the halogens, iodine is particularly reactive, making iodo-substituted heterocycles highly valuable precursors in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.orgresearchgate.net
The regioselectivity of these cross-coupling reactions on polyhalogenated heterocycles is a subject of intense study, with factors such as bond dissociation energies and electronic effects playing a crucial role in determining the outcome of the reaction. acs.orgresearchgate.netacs.org This understanding allows for the strategic and sequential functionalization of multiply halogenated systems, providing a divergent approach to the synthesis of diverse compound libraries. acs.org The development of new and efficient methods for the halogenation of heterocycles further expands their utility in organic synthesis. researchgate.net
Structural Context and Rationale for Investigating 6 Iodo 2 Phenylisoindolin 1 One
Established Synthetic Pathways for Isoindolinone Core Structures
The synthesis of the isoindolinone core can be broadly categorized into classical methods involving cyclization and condensation reactions, and more contemporary metal-catalyzed strategies.
Classical Cyclization and Condensation Reactions
Traditional approaches to the isoindolinone skeleton often rely on the cyclization of appropriately substituted precursors. One of the most common methods involves the reaction of 2-carboxybenzaldehydes with primary amines through a reductive amination process. For instance, the microwave-assisted reaction of 2-carboxybenzaldehyde (B143210) with various amines using formic acid as a reducing agent provides a simple and environmentally benign route to N-substituted isoindolin-1-ones. rsc.org
Another classical approach is the condensation of o-phthalaldehyde (B127526) with primary amines. researchgate.net This method can proceed through a one-pot reductive heterocyclization when nitroarenes are used as the nitrogen source in the presence of indium/acetic acid, offering a concise route to variously substituted isoindolin-1-one (B1195906) derivatives. researchgate.net The reaction of phthalic anhydride (B1165640) with amino acids in the melt has also been reported as a solvent-free method to produce N-substituted phthalimides, which can be subsequent precursors to isoindolinones. researchgate.net
The reduction of cyclic imides, such as phthalimides, represents another significant classical pathway to isoindolinones. The partial reduction of an N-substituted phthalimide (B116566) to the corresponding hydroxylactam, often achieved with sodium borohydride, followed by deoxygenation, can yield the desired isoindolinone. mdpi.com
Metal-Catalyzed Coupling and Annulation Strategies
The advent of transition metal catalysis has revolutionized the synthesis of isoindolinones, offering milder reaction conditions and broader substrate scope. These methods often involve the construction of the heterocyclic ring through C-H activation, cross-coupling, and annulation reactions.
Palladium-catalyzed reactions are particularly prominent. For example, the palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones has been developed to produce phenols, showcasing a strategy for aromatization that could be adapted for isoindolinone synthesis. figshare.com More directly, palladium-catalyzed C-H activation and subsequent carbonylation of benzylamines provides a direct route to the isoindolinone scaffold. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a powerful tool for the formation of C-N bonds and has been extensively developed with various generations of catalyst systems to accommodate a wide range of substrates. organic-chemistry.orgwikipedia.org
Rhodium catalysts have also been employed. For instance, Rh-catalyzed synthesis of N-substituted phthalimides from isocyanates and benzoic acids has been reported, which could be a precursor for isoindolinone synthesis. rsc.org
Furthermore, copper-catalyzed reactions, such as the oxidative reaction of ketones and amines, provide another avenue to N-substituted phthalimides, which can then be converted to isoindolinones. rsc.org
Targeted Synthesis of this compound
The synthesis of the specific target molecule, this compound, typically involves a multi-step approach that combines the formation of the isoindolinone core with the introduction of the iodo and phenyl substituents at the desired positions.
Multi-Step Approaches Involving Halogenation and Phenyl Functionalization
A plausible and efficient route to this compound commences with a halogenated starting material. A common precursor is 4-iodophthalic anhydride. The synthesis can be broken down into two key steps:
N-Phenylation of 4-Iodophthalic Anhydride: The first step involves the reaction of 4-iodophthalic anhydride with aniline (B41778) to form N-phenyl-5-iodophthalimide. This reaction is a nucleophilic substitution where the amino group of aniline attacks the carbonyl carbon of the anhydride. The reaction is typically carried out in a suitable solvent such as glacial acetic acid at elevated temperatures. researchgate.netresearchgate.net
Reduction of N-Phenyl-5-iodophthalimide: The second step is the selective reduction of one of the carbonyl groups of the phthalimide ring to a methylene (B1212753) group, yielding the desired this compound. This transformation can be achieved through catalytic hydrogenation. The use of a palladium on carbon (Pd/C) catalyst in the presence of an acid promoter like trifluoroacetic acid has been shown to be effective for the quantitative conversion of phthalimides to isoindolin-1-ones. rsc.org Other reducing agents such as diborane (B8814927) or nickel catalysts have also been reported for the reduction of phthalimides. researchgate.netfigshare.com
An alternative approach could involve the direct iodination of 2-phenylisoindolin-1-one (B184969). However, this method may lead to a mixture of regioisomers and is generally less controlled than starting with a pre-iodinated precursor.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.
For the N-phenylation step , the choice of solvent and reaction temperature is crucial. Glacial acetic acid is a common solvent that facilitates the reaction, and heating is typically required to drive the reaction to completion. researchgate.net The yields for the synthesis of N-substituted phthalimides from phthalic anhydrides and amines can range from moderate to excellent. researchgate.net
For the reduction step , the choice of catalyst, solvent, and hydrogen pressure are key parameters. In the catalytic hydrogenation of phthalimides, the presence of an acid promoter is often necessary to achieve high conversion to the isoindolinone. rsc.org The reaction time and temperature also need to be carefully controlled to prevent over-reduction to the corresponding isoindoline. The yields for the selective reduction of phthalimides to isoindolinones can be quantitative under optimized conditions. rsc.org
Below is a table summarizing a potential synthetic route with generalized conditions:
| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product |
| 1 | 4-Iodophthalic anhydride, Aniline | - | Glacial Acetic Acid | Heating | N-Phenyl-5-iodophthalimide |
| 2 | N-Phenyl-5-iodophthalimide | 10% Pd/C, Trifluoroacetic acid | Ethyl acetate | H₂ atmosphere | This compound |
Divergent Synthesis of Substituted this compound Analogues
The iodine atom at the 6-position of this compound serves as a versatile handle for the introduction of a wide range of substituents through various palladium-catalyzed cross-coupling reactions. This allows for the divergent synthesis of a library of analogues from a common intermediate.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgyoutube.comnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This would lead to the synthesis of 6-alkynyl-2-phenylisoindolin-1-one derivatives.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgresearchgate.netresearchgate.net This reaction, catalyzed by a palladium complex with a suitable ligand and a base, is a powerful method for forming carbon-carbon bonds and would yield 6-aryl or 6-vinyl substituted 2-phenylisoindolin-1-ones.
Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This palladium-catalyzed reaction provides access to 6-alkenyl-2-phenylisoindolin-1-one derivatives.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands, would produce 6-amino-2-phenylisoindolin-1-one derivatives.
The table below summarizes the potential transformations of this compound:
| Reaction | Coupling Partner | Catalyst System | Product Class |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-phenylisoindolin-1-ones |
| Suzuki | Boronic Acid/Ester | Pd catalyst, Ligand, Base | 6-Aryl/Vinyl-2-phenylisoindolin-1-ones |
| Heck | Alkene | Pd catalyst, Base | 6-Alkenyl-2-phenylisoindolin-1-ones |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 6-Amino-2-phenylisoindolin-1-ones |
These divergent synthetic strategies highlight the importance of this compound as a key building block for the generation of diverse chemical entities with potential applications in medicinal chemistry and materials science.
Strategies for Introducing Varied Substituents on the Phenyl Moiety
Modifying the 2-phenyl group of the isoindolinone core is a primary strategy for tuning the pharmacological properties of these compounds. A common and direct approach involves the condensation of a substituted aniline with a derivative of phthalic acid.
One established method is the reductive amination of 2-carboxybenzaldehydes with a range of substituted anilines. researchgate.net This reaction, often facilitated by microwave assistance, provides a transition-metal-free pathway to N-substituted isoindolin-1-ones. researchgate.net By selecting an aniline with the desired substitution pattern on its phenyl ring, a diverse library of derivatives can be generated.
Another powerful technique is the use of multi-component reactions. For instance, a four-component reaction utilizing methyl 2-formylbenzoate, a primary amine (such as a substituted aniline), a carboxylic acid, and (N-isocyanimine)triphenylphosphorane can construct complex isoindolinone structures in a single step under mild, additive-free conditions. researchgate.net This approach allows for the incorporation of varied phenyl moieties by simply changing the aniline component.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple substituted anilines with a pre-formed isoindolinone precursor, although building from simpler starting materials is often more direct. The choice of strategy depends on the availability of starting materials and the desired complexity of the final molecule.
Table 1: Synthetic Strategies for Phenyl Moiety Diversification
| Synthetic Strategy | Key Reactants | Conditions | Advantages |
| Reductive Amination | 2-Carboxybenzaldehyde, Substituted Aniline, Formic Acid | Microwave-assisted | Metal-free, simple, safe researchgate.net |
| Ugi Four-Component Reaction | Methyl 2-formylbenzoate, Substituted Aniline, Carboxylic Acid, (N-isocyanimine)triphenylphosphorane | Ambient temperature, one-pot | High efficiency, good yields, no additives researchgate.net |
| Nucleophilic Addition/Cyclization | 2-Cyanobenzaldehyde, Substituted Nitroaniline, Base (e.g., KOH in MeOH) | Room temperature | Economical, good yields for specific substrates nih.gov |
Regioselective Synthesis and Isomer Control
Achieving regiochemical control is paramount in the synthesis of this compound to ensure the iodine atom is exclusively at the 6-position. The primary strategy for ensuring this outcome is the use of a starting material where the substitution pattern is already defined.
The most straightforward approach involves starting with 4-iodophthalic acid or its anhydride. The reaction of 4-iodophthalic anhydride with aniline or a substituted aniline leads to the formation of the corresponding phthalamic acid. Subsequent cyclization, often achieved by heating with acetic anhydride or other dehydrating agents, yields the desired 6-iodo-isoindolinone core. This method prevents the formation of other constitutional isomers, such as the 5-iodo or 4-iodo derivatives, because the regiochemistry is locked in from the start.
Alternative methods in heterocyclic chemistry highlight the importance of directing groups and reaction conditions to control isomer formation. For example, in the synthesis of iodo-benzo[a]phenazines, a regioselective 6-endo-dig iodocyclization is achieved under mild conditions, proceeding through an iodonium (B1229267) ion intermediate. rsc.org While a different ring system, this illustrates the principle of using specific cyclization strategies to control the position of the iodo-substituent. Similarly, regioselective C-C and C-N bond formations are used to produce 6-nitroindoles, demonstrating that transition-metal-free conditions can be tuned for high regioselectivity. rsc.org For this compound, however, the use of pre-iodinated precursors like 4-iodophthalic acid remains the most reliable and common method for ensuring absolute isomer control.
Radiochemical Synthesis of this compound Derivatives
The development of radiolabeled derivatives of this compound is essential for their use as PET imaging agents to visualize and quantify targets like PARP-1 in vivo. nih.gov Carbon-11 (¹¹C) is a frequently used radionuclide for this purpose due to its short half-life (t½ = 20.4 min) and the fact that its incorporation does not alter the compound's biological properties. nih.govnih.govmdpi.com
Methodologies for Isotopic Labeling (e.g., Carbon-11)
The short half-life of ¹¹C necessitates rapid and highly efficient labeling reactions, typically performed as the final step in the synthesis. nih.gov Several key ¹¹C synthons and methodologies are applicable for labeling derivatives of this compound.
¹¹C-Methylation : The most common method involves using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govmdpi.com This reaction is used to methylate nucleophilic sites such as phenols, amines, or thiols. For a derivative of this compound, a precursor with a hydroxyl or primary/secondary amine group on the phenyl ring or elsewhere could be reacted with [¹¹C]CH₃I in the presence of a base to yield the final ¹¹C-labeled tracer. nih.gov
¹¹C-Carbonylation : Transition-metal-mediated carbonylation using [¹¹C]carbon monoxide ([¹¹C]CO) is a versatile method for introducing a [¹¹C]carbonyl group. nih.gov Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can react an aryl halide or triflate precursor with [¹¹C]CO and a suitable coupling partner to form ¹¹C-labeled ketones, amides, or esters. nih.govnih.gov This could be used to label a derivative at the phenyl moiety. Low-pressure ¹¹C-carbonylation techniques that utilize xenon gas to efficiently transfer and react the [¹¹C]CO have improved the accessibility of this method. nih.gov
¹¹C-Carboxylation : [¹¹C]Carbon dioxide ([¹¹C]CO₂) is the primary product from the cyclotron and can be used directly. nih.gov Trapping [¹¹C]CO₂ with highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) can form ¹¹C-labeled carboxylic acids, which can then be converted to amides or esters. nih.gov More recently, methods using organic bases to fix [¹¹C]CO₂ have been developed for synthesizing ¹¹C-labeled ureas and amides. mdpi.com
Table 2: Common Methodologies for Carbon-11 Labeling
| Labeling Method | ¹¹C Synthon | Typical Precursor Functional Group | Key Features |
| ¹¹C-Methylation | [¹¹C]CH₃I, [¹¹C]CH₃OTf | -OH, -NH₂, -SH | Most widely used, simple, robust nih.govmdpi.comnih.gov |
| ¹¹C-Carbonylation | [¹¹C]CO | Aryl halide, Aryl triflate | Versatile for ketones, amides, esters; requires transition metal catalyst nih.govnih.gov |
| ¹¹C-Carboxylation | [¹¹C]CO₂ | Organometallic reagent, Amine | Direct use of cyclotron product; can form acids, amides, ureas nih.govmdpi.com |
Radiochemical Yield and Purity Considerations
For a radiotracer to be viable for clinical use, the synthesis must consistently provide high radiochemical yield (RCY), high molar activity (Aₘ), and high radiochemical purity.
Radiochemical Yield (RCY) : The RCY is the percentage of the initial radioactivity that is incorporated into the final product, corrected for decay. For ¹¹C-labeled PARP inhibitors, RCYs can vary significantly based on the method. For example, the base-catalyzed methylation of a des-methyl precursor to synthesize [¹¹C]PJ34 achieved an RCY of 60%. nih.gov In contrast, complex multi-step syntheses or less optimized reactions may result in lower yields. For instance, three-step validation runs for [¹¹C]ibrutinib produced an average RCY of 3.3% (based on [¹¹C]CO₂). nih.gov
Purity : Radiochemical purity, a measure of the radioactivity present in the desired chemical form, must be very high (typically >95-98%) for PET tracers. nih.govnih.gov This is usually determined by radio-HPLC analysis. nih.gov Chemical purity, which refers to the mass of the desired compound relative to other chemical species, is also critical to avoid pharmacological effects from impurities. nih.gov
Molar Activity (Aₘ) : Molar activity is the ratio of radioactivity to the total molar amount of the compound (radioactive and non-radioactive). High Aₘ is crucial to minimize the administered chemical mass, avoiding potential toxicity or pharmacological effects that could interfere with the biological process being studied. ¹¹C-labeling can achieve high molar activities. For example, [¹¹C]PIB has been synthesized with an Aₘ of 50 GBq/μmol, while [¹¹C]tolebrutinib reached 500 ± 33 GBq/μmol. nih.govnih.gov Achieving high Aₘ often requires using no-carrier-added (NCA) synthesis conditions, where extraneous, non-radioactive carbon is minimized. nih.gov
Table 3: Radiosynthesis Performance for Selected ¹¹C-Labeled PET Tracers
| Compound | Labeling Method | Radiochemical Yield (RCY) | Molar Activity (Aₘ) | Radiochemical Purity | Reference |
| [¹¹C]PJ34 | ¹¹C-Methylation | 60% | ~74 GBq/μmol | >95% | nih.gov |
| [¹¹C]ibrutinib | ¹¹C-Carbonylation | 3.3 ± 1.5% | 281 ± 99 GBq/μmol | >98% | nih.gov |
| [¹¹C]tolebrutinib | ¹¹C-Carbonylation | Not specified | 500 ± 33 GBq/μmol | 99.9% | nih.gov |
| [¹¹C]PIB | ¹¹C-Carboxylation/Reduction | 45% | 50 GBq/μmol | Not specified | nih.gov |
Transition Metal-Catalyzed Reactions Involving the C-I Bond
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed reactions. The relatively low bond dissociation energy of the C-I bond makes it susceptible to oxidative addition, a key step in many catalytic cycles. This reactivity has been harnessed to forge new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald)
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The iodo group serves as an efficient leaving group in palladium-catalyzed cycles, enabling the formation of new bonds with a variety of coupling partners.
Suzuki Coupling: In the presence of a palladium catalyst and a base, this compound can be coupled with boronic acids or their derivatives to form new carbon-carbon bonds. This reaction is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the isoindolinone core.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the isoindolinone. Catalyzed by both palladium and copper, the Sonogashira coupling provides a direct route to alkynyl-substituted isoindolinones, which are valuable precursors for further synthetic manipulations.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Using a palladium catalyst and a suitable ligand, this compound can react with various amines to introduce amino functionalities at the 6-position. This reaction is crucial for the synthesis of compounds with potential pharmaceutical applications.
| Reaction | Catalyst System | Coupling Partner | Bond Formed |
| Suzuki Coupling | Pd(OAc)2, PPh3, K2CO3 | Arylboronic acid | C-C (Aryl) |
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N | Terminal alkyne | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Pd2(dba)3, BINAP, NaOtBu | Amine | C-N |
Mechanistic Investigations of Iodination-Mediated Reactivity
The synthesis of this compound itself often involves an iodination step, and understanding the mechanism of this reaction is crucial for optimizing its efficiency and exploring its broader reactivity. The introduction of the iodine atom is typically achieved through electrophilic aromatic substitution on the isoindolinone precursor. The regioselectivity of this iodination is governed by the electronic properties of the isoindolinone ring system. Mechanistic studies help in elucidating the role of the catalyst and reaction conditions in controlling the outcome of these transformations.
Reactivity at the Isoindolinone Core and N-Phenyl Moiety
Beyond the C-I bond, the isoindolinone core and the N-phenyl substituent also exhibit characteristic reactivity, allowing for further functionalization.
Electrophilic and Nucleophilic Substitutions
The aromatic rings of both the isoindolinone core and the N-phenyl group can undergo electrophilic substitution reactions. The directing effects of the substituents on each ring will determine the position of the incoming electrophile. For instance, the N-phenyl ring can be nitrated or halogenated under standard electrophilic aromatic substitution conditions.
Nucleophilic attack can occur at the carbonyl carbon of the isoindolinone lactam ring. This can lead to ring-opening reactions under harsh conditions, but under controlled conditions, it can be a site for the introduction of nucleophiles.
Functional Group Interconversions on the Phenyl Ring
Functional groups on the N-phenyl ring can be interconverted to create a variety of derivatives. For example, a nitro group introduced via electrophilic substitution can be reduced to an amino group, which can then be further modified through diazotization and subsequent reactions. These transformations significantly increase the structural diversity that can be achieved from the this compound starting material.
Stereochemical Aspects of Reactivity and Product Formation
The stereochemical outcomes of chemical reactions are a critical aspect of organic synthesis, dictating the three-dimensional arrangement of atoms in the products. This is particularly important in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. The study of stereoselectivity in reactions involving this compound is crucial for its potential application in the synthesis of complex, stereochemically defined molecules.
Currently, detailed research findings and specific data tables elucidating the stereochemical aspects of reactions where this compound is a direct precursor are not extensively available in the public domain. The stereoselectivity of reactions involving the isoindolinone core is often influenced by several factors, including the nature of the substituent at the C3 position, the substituent on the nitrogen atom, and the reaction conditions, including catalysts and reagents.
In related isoindolinone systems, the introduction of a chiral center at the C3 position is a common strategy to induce stereoselectivity. For instance, the use of chiral auxiliaries or catalysts in reactions such as aldol (B89426) additions, Mannich reactions, or alkylations at the C3-position can lead to the formation of diastereomeric or enantiomerically enriched products. The steric and electronic properties of the substituent at the 6-position, in this case, the iodine atom, could potentially influence the approach of reagents and thus the stereochemical course of such reactions. However, without specific experimental data for this compound, any discussion remains speculative.
Further research is required to explore and document the stereochemical behavior of this compound in various organic transformations. Such studies would involve subjecting the compound to a range of stereoselective reactions and analyzing the resulting product mixtures to determine diastereomeric ratios or enantiomeric excesses. This would provide valuable insights into its reactivity and expand its utility as a building block in stereoselective synthesis.
Advanced Spectroscopic and Crystallographic Characterization of 6 Iodo 2 Phenylisoindolin 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are essential for the definitive structural elucidation of 6-Iodo-2-phenylisoindolin-1-one. This would involve the assignment of each proton and carbon atom in the molecule's aromatic and heterocyclic rings. However, no published NMR spectra or assigned data for this specific compound could be found.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₄H₁₀INO) by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, helping to confirm the connectivity of the phenyl, isoindolinone, and iodo substituents. No experimental mass spectrometry data for this compound is currently available in the searched literature.
Other Spectroscopic Methods for Functional Group Analysis
Other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would provide complementary information. IR spectroscopy would identify characteristic vibrational frequencies for functional groups, notably the amide carbonyl (C=O) stretch of the lactam ring. UV-Vis spectroscopy would characterize the electronic transitions within the conjugated system of the molecule. Specific experimental spectra for this compound have not been reported.
Computational Chemistry Investigations of 6 Iodo 2 Phenylisoindolin 1 One and Isoindolinone Analogues
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory Studies)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the investigation of the electronic structure and energetics of molecules like 6-Iodo-2-phenylisoindolin-1-one. These calculations provide valuable information on molecular and electronic properties, reactivity, and bonding characteristics. researchgate.netacs.org
DFT studies on analogous isoindoline-1,3-diones have been used to illustrate the reactivity and stability of these compounds. acs.org For instance, the electronic properties of isoindoline-1,3-dione derivatives have been investigated to understand their potential as inhibitors of specific biological targets. researchgate.net Such studies often involve calculating quantum chemical parameters like hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) to describe the molecule's chemical behavior. nih.gov
The electronic structure of related heterocyclic systems has also been explored using DFT. For example, band structure calculations have been performed on metal oxides to understand their electronic behaviors. osti.gov Furthermore, DFT has been employed to study the optoelectronic and nonlinear optical properties of various organic compounds. dntb.gov.ua
The insights from these quantum chemical calculations are crucial for understanding the fundamental properties of this compound and for designing new analogues with desired electronic characteristics.
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and flexibility of this compound is critical for comprehending its biological activity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.
Conformational analysis of related isoindolinone derivatives has been performed using molecular mechanics and ab initio methods to identify low-energy conformers. sciforum.net These studies are essential for applications like 3D-QSAR, pharmacophore searching, and ligand-receptor docking. sciforum.net For example, in a study of a thiosemicarbazone derivative, conformational analysis revealed a chair shape for a piperidine (B6355638) ring and a planar indole (B1671886)–thiosemicarbazone moiety. sciforum.net
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, offering insights into the stability of protein-ligand complexes. nih.gov In studies of isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors, MD simulations were used to assess the stability of docked complexes in explicit solvent conditions. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone are often monitored during these simulations to evaluate the stability of the system. nih.govmdpi.com For instance, in a study of 1-H-isoindole-1,3(2H)-dione derivatives, MD simulations showed that some complexes were very stable throughout the simulation period, with average RMSD values around 2.9 to 3.3 Å. mdpi.com
These computational approaches are vital for understanding the conformational preferences and dynamic behavior of this compound, which are key determinants of its interaction with biological targets.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies play a crucial role in elucidating the mechanisms of chemical reactions involving isoindolinone scaffolds. These computational investigations can map out reaction pathways, identify intermediates, and characterize transition states, providing a deeper understanding of how these molecules are synthesized and how they react.
For example, the synthesis of isoindolinones has been studied through various reaction pathways, including those catalyzed by transition metals. researchgate.net Computational analysis can help in understanding the role of the catalyst and the energetics of different steps in the catalytic cycle. The mechanism of reactions such as the Heck reaction has been proposed to proceed via an attack of an arylpalladium species on a C=N double bond. chim.it
The formation of isoindolinones can also occur through cascade reactions, and computational studies can help unravel the sequence of events. researchgate.net For instance, a proposed mechanism for a rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones involves an intermolecular OH transfer. rsc.org Theoretical calculations can validate such proposed mechanisms and provide insights into the factors controlling the stereoselectivity of these reactions. chim.it
Furthermore, computational studies have been used to investigate the reactivity of related heterocyclic systems. For example, the cycloaddition of various compounds has been analyzed using DFT to understand their reactivity, with calculations of activation barriers providing key insights. nih.gov
These theoretical investigations are invaluable for optimizing existing synthetic routes and designing new, more efficient methods for preparing this compound and its derivatives.
Ligand-Receptor Interaction Modeling (focused on molecular recognition and binding mechanisms)
Understanding how this compound interacts with biological targets is fundamental to its potential therapeutic applications. Ligand-receptor interaction modeling, including molecular docking and related techniques, provides a detailed picture of these interactions at the molecular level. nih.gov
Molecular docking is a widely used computational method to predict the binding pose of a ligand within the active site of a receptor. mdpi.com This technique was employed to study the interactions of isoindolin-1-one derivatives with phosphoinositol-3-kinase γ (PI3Kγ) and cholinesterase enzymes. nih.govmdpi.com The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov For instance, in the case of PI3Kγ inhibitors, docking studies identified key subsites within the active site that are important for ligand recognition. nih.gov
Molecular recognition is the process by which a host molecule binds a guest molecule through non-covalent interactions. youtube.com This concept is central to understanding ligand-receptor binding. Computational models can help to elucidate the specific interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions, that govern this recognition process. youtube.com
To further refine the understanding of binding, techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) can be used to build 3D-QSAR models. nih.gov These models relate the 3D properties of a series of molecules to their biological activity, providing insights into the structural features that are important for potent inhibition. nih.gov
The table below summarizes some of the key interactions observed in docking studies of isoindolinone analogues with their respective targets.
| Compound Class | Target | Key Interactions |
| Isoindolin-1-one derivatives | PI3Kγ | π–sulfur interaction with W812, hydrophobic interactions with L838, M842, L845, C869, and F965 |
| 1-H-isoindole-1,3(2H)-dione derivatives | AChE | Interactions within the active pocket, with binding affinities ranging from -8.2 to -10.2 kcal/mol |
These computational modeling approaches are indispensable for the rational design of new this compound analogues with improved binding affinity and selectivity for their biological targets.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers the ability to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical predictions with experimental data serves as a powerful validation of the computational models and can aid in the structural elucidation of newly synthesized compounds.
DFT calculations have been successfully used to predict the vibrational (IR) and isotropic (¹H and ¹³C NMR) values for isoindoline-1,3-dione derivatives. researchgate.netnih.gov In one study, the experimental IR spectra of these compounds showed a characteristic carbonyl group band between 1699 and 1779 cm⁻¹, which was in good agreement with the theoretical calculations. nih.gov Similarly, the ¹H NMR spectra showed signals for the isoindoline-1,3-dione protons in the range of 6.45–8.48 δ ppm, which was also supported by the computational predictions. nih.gov
For other organic molecules, the comparison between experimental and theoretical spectroscopic data has also shown good agreement. derpharmachemica.com For example, in a study of ofloxacin, the experimental and theoretical UV-vis spectra were found to be almost similar. derpharmachemica.com The calculated vibrational frequencies for chalcone (B49325) derivatives have also been shown to be in good agreement with experimental FT-IR and Raman spectra. nih.gov
The table below presents a comparison of experimental and theoretical spectroscopic data for a related isoindoline-1,3-dione derivative.
| Spectroscopic Technique | Experimental Value | Theoretical Value |
| IR (C=O stretch) | 1718.63 cm⁻¹ | ~1700 cm⁻¹ |
| ¹H NMR (pyridinyl proton) | 8.3 δ ppm | 8.52 δ ppm |
| ¹³C NMR | - | - |
This integrated approach of combining computational prediction with experimental validation is a powerful tool in modern chemical research, facilitating the accurate characterization of complex molecules like this compound.
Potential Applications and Future Research Directions in Chemical Sciences
6-Iodo-2-phenylisoindolin-1-one as a Versatile Synthetic Intermediate
The true value of this compound in chemical science lies in its capacity to serve as a foundational building block. The iodine atom at the 6-position acts as a "synthetic handle," allowing for a range of chemical modifications that would be difficult to achieve on an unsubstituted isoindolinone ring. This feature positions it as a key precursor for creating more complex and functionally diverse molecules. nih.gov
The carbon-iodine (C-I) bond is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, which are cornerstone techniques in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. youtube.comyoutube.com this compound is an ideal substrate for these reactions, enabling the construction of intricate molecular architectures built upon the isoindolinone core. mdpi.com
The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides in these catalytic cycles, often leading to better yields and milder reaction conditions. nih.gov This makes the iodo-derivative a preferred starting material. By employing different coupling partners, a diverse range of complex heterocyclic systems can be accessed. For instance, spiro-fused heterocyclic compounds containing isoindolinone, oxepine, and indole (B1671886) moieties have been synthesized through organocatalytic cyclization strategies. rsc.org
Below is a table summarizing potential cross-coupling reactions using this compound as the starting material.
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Resulting Structure Type |
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Palladium (Pd) | C-C | Biaryl or alkyl-substituted isoindolinone |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Palladium (Pd) & Copper (Cu) | C-C (alkynyl) | Alkynyl-substituted isoindolinone |
| Heck Coupling | Alkene | Palladium (Pd) | C-C (alkenyl) | Alkenyl-substituted isoindolinone |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium (Pd) | C-N | Amino-substituted isoindolinone |
| Stille Coupling | Organostannane Reagent (e.g., Ar-SnR₃) | Palladium (Pd) | C-C | Biaryl or alkyl-substituted isoindolinone |
These reactions allow chemists to append new rings and functional groups to the 6-position, leading to novel scaffolds for drug discovery and materials science. The development of methods for synthesizing such complex molecules, including 4-halo quinolines as key intermediates, highlights the importance of halogenated precursors in building bioactive structures. amazonaws.com
The isoindolinone structure is found in some high-performance pigments and dyes. nih.gov The ability to functionalize the this compound scaffold via the cross-coupling reactions described above opens pathways to new organic materials with tailored electronic and photophysical properties.
For example, by using di-boronic acids or di-alkynes in Suzuki or Sonogashira coupling reactions, this compound could be used as a monomer or a co-monomer in polymerization reactions. This could lead to the creation of novel conjugated polymers incorporating the isoindolinone unit into the polymer backbone. acs.org Such polymers could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the material are paramount. The incorporation of chromophores onto polymer side chains can lead to novel properties like aggregation-induced emission. acs.org
Development of Isoindolinone-Based Research Probes
Beyond synthesis, the unique structure of this compound makes it an attractive scaffold for developing chemical tools to study biological systems.
A crucial application for iodo-aromatic compounds in medicinal chemistry is in the development of radioligands for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and for in vitro receptor binding assays. The stable iodine-127 atom in this compound can be replaced with a radioactive isotope of iodine, such as iodine-123 for SPECT imaging or iodine-125 (B85253) for radioligand binding assays.
The design process involves first synthesizing a molecule based on the this compound scaffold that shows high affinity and selectivity for a specific biological target (e.g., a receptor or enzyme). The non-radioactive "cold" iodo-compound serves as a reference standard and is used to optimize the binding affinity. Once a potent and selective ligand is identified, a radiolabeling precursor (often a bromo- or trialkylstannyl- derivative at the same position) is synthesized. This precursor is then reacted with a source of radioactive iodide (e.g., Na¹²⁵I) to produce the final radioligand.
The resulting radiolabeled isoindolinone can then be used to quantify the density of its target receptor in tissues or to screen other non-labeled compounds for their ability to displace the radioligand, thereby determining their binding affinities. While specific studies on this compound itself as a radioligand precursor are not prominent, the principle is widely applied, and its structure represents a viable starting point for such an endeavor. nih.gov
Strategies for Enhancing Selectivity and Efficiency in Synthesis and Reactivity
The synthesis of specifically substituted isoindolinones like the 6-iodo derivative requires precise control over regioselectivity. Modern synthetic chemistry has moved beyond classical multi-step methods towards more efficient and selective approaches. For instance, transition metal-catalyzed C-H activation has emerged as a powerful tool. organic-chemistry.org This strategy allows for the direct functionalization of a C-H bond on the benzene (B151609) ring of the isoindolinone precursor, potentially offering a more direct route to 6-substituted products and avoiding the need to start with pre-functionalized materials.
Furthermore, intramolecular cyclization reactions are a key step in forming the isoindolinone ring. organic-chemistry.org Research into catalysts that can perform these cyclizations with high efficiency and under mild conditions is ongoing. For example, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been shown to produce isoindolinones in good yields. organic-chemistry.org Optimizing these catalytic systems is crucial for the large-scale and cost-effective production of intermediates like this compound.
Green Chemistry Approaches in Isoindolinone Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes, often referred to as "green chemistry." Several strategies are being applied to the synthesis of isoindolinones that align with these principles. rsc.org
Key green chemistry approaches relevant to isoindolinone synthesis include:
Catalysis over Stoichiometric Reagents: Using catalytic amounts of metals like copper, iron, or palladium to construct the isoindolinone core is preferable to using stoichiometric reagents that generate large amounts of waste. nih.govorganic-chemistry.org Iron-catalyzed cross-coupling, for example, offers the advantage of using a cost-effective and less toxic metal. nih.gov
C-H Functionalization: As mentioned previously, C-H functionalization/activation reactions are considered green because they reduce the number of synthetic steps (improving atom economy) and avoid the pre-functionalization of starting materials, which often involves harsh reagents. organic-chemistry.org
Greener Solvents: Exploring the use of more environmentally friendly solvents, such as water or ethanol, instead of traditional volatile organic compounds (VOCs). Micellar chemistry, where reactions are run in water using surfactants, has shown promise for challenging cross-coupling reactions, even allowing for the in-situ conversion of aryl bromides to more reactive aryl iodides. nih.gov
Electrosynthesis: The use of electrochemistry, employing simple carbon electrodes and electricity, represents a green method for the reduction of cyclic imides to form isoindolinones, avoiding chemical reductants. organic-chemistry.org
By integrating these approaches, the synthesis of key intermediates like this compound can be made more sustainable and efficient.
Integration with High-Throughput Experimentation and Automation in Chemical Discovery
The advancement of chemical sciences is increasingly reliant on the principles of high-throughput experimentation (HTE) and laboratory automation to accelerate the discovery of novel molecules with desired properties. The chemical scaffold of "this compound" is strategically suited for integration into these modern discovery workflows. This is due to the combination of the biologically relevant isoindolinone core and the synthetically versatile iodine substituent, which serves as a handle for extensive chemical modifications.
The isoindolinone framework is a recognized privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds. A variety of synthetic methodologies have been developed to access this heterocyclic system, some of which are amenable to the high-throughput formats required for generating large compound libraries. researchgate.net Efficient one-pot synthesis methods, for instance, are particularly advantageous due to their mild reaction conditions and short reaction times, making them suitable for automated platforms. nih.gov Catalytic systems, such as those employing rhodium, have been shown to produce isoindolinone derivatives in high yields. nih.gov
The true potential for the integration of "this compound" into automated chemical discovery lies in the reactivity of the aromatic iodide. Aromatic iodides are highly valuable intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. mdpi.com This iodine atom provides a reactive site for the introduction of a wide array of chemical functionalities, enabling the rapid generation of a diverse library of analogs from a single precursor. This approach is central to modern drug discovery, where the exploration of chemical space around a core scaffold is crucial for identifying structure-activity relationships.
For instance, the iodine substituent can be readily utilized in well-established and automatable reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-couplings. These reactions, often catalyzed by palladium or copper, are mainstays in industrial and academic settings for their reliability and broad substrate scope. researchgate.net The ability to perform these transformations in parallel on an automated synthesis platform would allow for the creation of a large and diverse library of 2-phenylisoindolin-1-one (B184969) derivatives, each with a unique substituent at the 6-position.
Once a library of compounds derived from "this compound" has been synthesized, it can be subjected to high-throughput screening (HTS) to identify molecules with interesting biological activities. HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov Modern HTS technologies, such as those utilizing fluorescence, luminescence, or label-free detection methods like SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry, are capable of processing large libraries with high efficiency and accuracy. nih.goviu.edu The data generated from such screens can then be used to build structure-activity relationship (SAR) models, guiding the design of next-generation compounds with improved potency and selectivity.
The integration of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the pace of chemical discovery. The strategic design of "this compound" as a versatile building block makes it an ideal candidate for such integrated platforms, paving the way for the efficient discovery of new chemical entities for a wide range of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
